molecular formula C10H14Cl4N2O2 B5869959 2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide

2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide

Cat. No.: B5869959
M. Wt: 336.0 g/mol
InChI Key: BHEPLVNETLYEMA-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two dichloroacetyl groups attached to a cyclohexyl ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide typically involves the reaction of 2,2-dichloroacetyl chloride with a cyclohexylamine derivative. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process may involve multiple steps, including purification and isolation of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide involves its interaction with specific molecular targets. The dichloroacetyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide is unique due to its specific cyclohexyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl4N2O2/c11-7(12)9(17)15-5-1-2-6(4-3-5)16-10(18)8(13)14/h5-8H,1-4H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEPLVNETLYEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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